N-(1-chloroisoquinolin-6-yl)-4-methylbenzenesulfonamide
Overview
Description
N-(1-chloroisoquinolin-6-yl)-4-methylbenzenesulfonamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound consists of an isoquinoline ring substituted with a chlorine atom at the 1-position and a sulfonamide group attached to a 4-methylbenzenesulfonyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-chloroisoquinolin-6-yl)-4-methylbenzenesulfonamide typically involves the following steps:
Chlorination of Isoquinoline: Isoquinoline is chlorinated at the 1-position using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions.
Sulfonylation: The chlorinated isoquinoline is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine (TEA) or pyridine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-chloroisoquinolin-6-yl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of substituted isoquinoline derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Scientific Research Applications
N-(1-chloroisoquinolin-6-yl)-4-methylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-chloroisoquinolin-6-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-bromoisoquinolin-6-yl)-4-methylbenzenesulfonamide
- N-(1-fluoroisoquinolin-6-yl)-4-methylbenzenesulfonamide
- N-(1-iodoisoquinolin-6-yl)-4-methylbenzenesulfonamide
Uniqueness
N-(1-chloroisoquinolin-6-yl)-4-methylbenzenesulfonamide is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its bromo, fluoro, and iodo analogs. This uniqueness makes it valuable for specific applications where chlorine’s electronic and steric effects are advantageous.
Properties
IUPAC Name |
N-(1-chloroisoquinolin-6-yl)-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-11-2-5-14(6-3-11)22(20,21)19-13-4-7-15-12(10-13)8-9-18-16(15)17/h2-10,19H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLVEWAPRIFTRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C(=NC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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